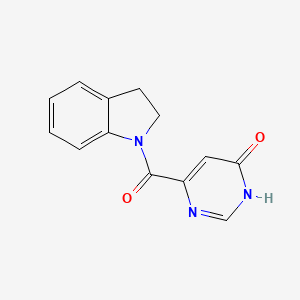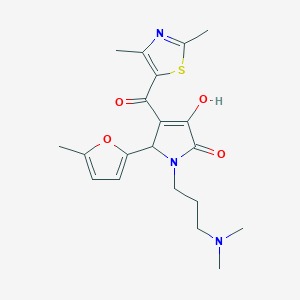![molecular formula C15H17NO2 B3005822 N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]but-2-ynamide CAS No. 2411270-86-3](/img/structure/B3005822.png)
N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]but-2-ynamide is a synthetic organic compound characterized by a unique structure that combines a tetrahydronaphthalene moiety with a but-2-ynamide group
Wirkmechanismus
Target of Action
It is known that ynamides, which contain a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group, are versatile functionalities . They are finding use in an increasing array of transformations due to the high regioselectivity of reactions of the polarized and nucleophilic alkyne .
Mode of Action
Ynamides are known to interact with their targets through the polarized and nucleophilic alkyne . This interaction leads to various transformations, which can be attributed to the high regioselectivity of reactions of the polarized and nucleophilic alkyne .
Biochemical Pathways
Compounds similar to this, such as tris or tris(hydroxymethyl)aminomethane, are extensively used in biochemistry and molecular biology as components of buffer solutions, especially for solutions of nucleic acids .
Result of Action
It is known that ynamides are finding use in an increasing array of transformations due to the high regioselectivity of reactions of the polarized and nucleophilic alkyne .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]but-2-ynamide typically involves multiple steps:
Formation of the Tetrahydronaphthalene Core: The starting material, 1-tetralone, undergoes a reduction reaction to form 1,2,3,4-tetrahydronaphthalene. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Hydroxymethylation: The tetrahydronaphthalene is then hydroxymethylated using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group at the 2-position.
Amidation: The final step involves the reaction of the hydroxymethylated tetrahydronaphthalene with but-2-ynoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired but-2-ynamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The but-2-ynamide group can undergo reduction to form a but-2-enamide or butanamide, depending on the reducing agent used (e.g., hydrogen gas with a palladium catalyst for complete reduction).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride for conversion to a chloride, followed by reaction with an amine.
Major Products
Oxidation: 2-(Carboxymethyl)-1,2,3,4-tetrahydronaphthalene.
Reduction: N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide.
Substitution: N-[2-(Chloromethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]but-2-ynamide.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]but-2-ynamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of structural modifications on biological activity. Its derivatives may exhibit interesting pharmacological properties, making it a candidate for drug development studies.
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their potential as therapeutic agents. Their ability to interact with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide: Similar structure but with an acetamide group instead of a but-2-ynamide group.
N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-ynamide: Similar structure but with a prop-2-ynamide group.
Uniqueness
N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]but-2-ynamide is unique due to the presence of the but-2-ynamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
N-[2-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-5-14(18)16-15-12(10-17)9-8-11-6-3-4-7-13(11)15/h3-4,6-7,12,15,17H,8-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGYLSBJSPALSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1C(CCC2=CC=CC=C12)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
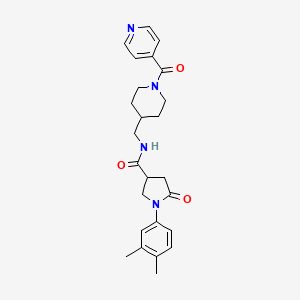

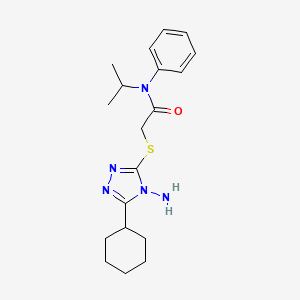
![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B3005744.png)
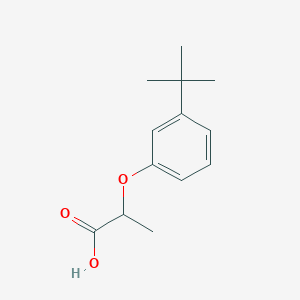
![2-[({[(2-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/new.no-structure.jpg)
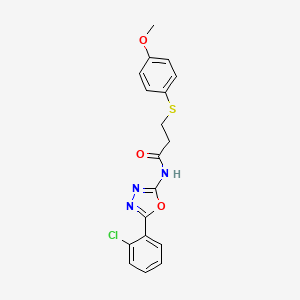
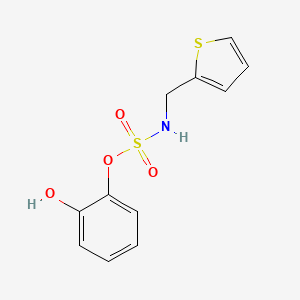
![Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B3005752.png)
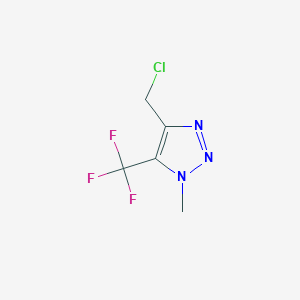
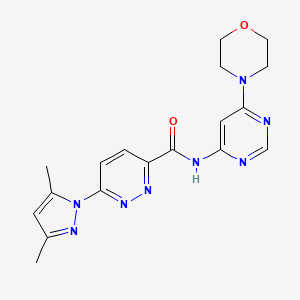
![2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B3005760.png)
